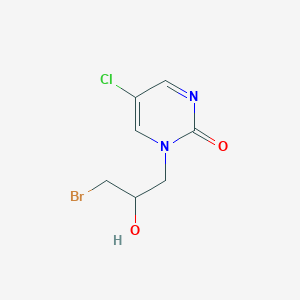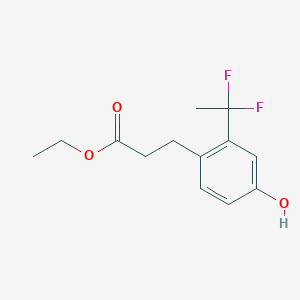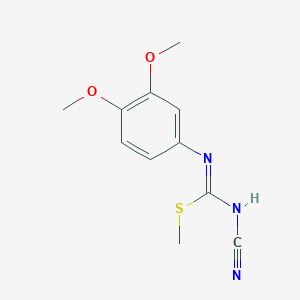
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is an organic compound characterized by a dioxane ring substituted with a hydroxy and nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL typically involves the reaction of 3-hydroxy-4-nitrophenol with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-oxo-4-nitro-phenyl)-1,3-dioxane.
Reduction: Formation of 2-(3-hydroxy-4-amino-phenyl)-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the dioxane ring.
3-Hydroxy-4-nitrophenyl)-hydroxylamine: Contains a hydroxylamine group instead of the dioxane ring.
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate: Contains a piperidine ring instead of the dioxane ring.
Uniqueness
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is unique due to the presence of both the dioxane ring and the hydroxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
200195-16-0 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
5-(1,3-dioxan-2-yl)-2-nitrophenol |
InChI |
InChI=1S/C10H11NO5/c12-9-6-7(2-3-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2 |
Clé InChI |
FPPZKSNLDCNYFG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4H-Cyclohepta[b]thiophen-4-one](/img/structure/B8281600.png)
